molecular formula C14H11Cl2O2P B14345296 Phosphinic acid, diphenyl-, 2,2-dichlorovinyl ester CAS No. 95028-66-3

Phosphinic acid, diphenyl-, 2,2-dichlorovinyl ester

Cat. No.: B14345296
CAS No.: 95028-66-3
M. Wt: 313.1 g/mol
InChI Key: XRNIDHMIQWLGBK-UHFFFAOYSA-N
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Description

Phosphinic acid, diphenyl-, 2,2-dichlorovinyl ester is a chemical compound with the molecular formula C14H11Cl2O2P It is an ester derivative of phosphinic acid, where the hydrogen atoms of the phosphinic acid are replaced by diphenyl and 2,2-dichlorovinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphinic acid, diphenyl-, 2,2-dichlorovinyl ester can be synthesized through the esterification of diphenylphosphinic acid with 2,2-dichlorovinyl alcohol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The final product is usually purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Phosphinic acid, diphenyl-, 2,2-dichlorovinyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the ester to the corresponding alcohols and phosphinic acid derivatives.

    Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of different phosphinic acid derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Phosphine oxides and chlorinated by-products.

    Reduction: Diphenylphosphinic acid and 2,2-dichlorovinyl alcohol.

    Substitution: Various phosphinic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Phosphinic acid, diphenyl-, 2,2-dichlorovinyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of phosphine oxides and other phosphorus-containing compounds.

    Biology: The compound can be used in biochemical studies to investigate the role of phosphorus-containing esters in biological systems.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of phosphinic acid, diphenyl-, 2,2-dichlorovinyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release diphenylphosphinic acid and 2,2-dichlorovinyl alcohol, which may interact with specific proteins or cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Phosphinic acid, diphenyl ester: Similar structure but lacks the 2,2-dichlorovinyl group.

    Phosphonic acid, diphenyl ester: Contains an additional oxygen atom compared to phosphinic acid derivatives.

    Di(2-ethylhexyl)phosphoric acid: An organophosphorus compound with different alkyl groups.

Uniqueness

Phosphinic acid, diphenyl-, 2,2-dichlorovinyl ester is unique due to the presence of the 2,2-dichlorovinyl group, which imparts distinct chemical properties and reactivity. This makes it suitable for specific applications where other similar compounds may not be effective.

Properties

CAS No.

95028-66-3

Molecular Formula

C14H11Cl2O2P

Molecular Weight

313.1 g/mol

IUPAC Name

[2,2-dichloroethenoxy(phenyl)phosphoryl]benzene

InChI

InChI=1S/C14H11Cl2O2P/c15-14(16)11-18-19(17,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11H

InChI Key

XRNIDHMIQWLGBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)OC=C(Cl)Cl

Origin of Product

United States

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